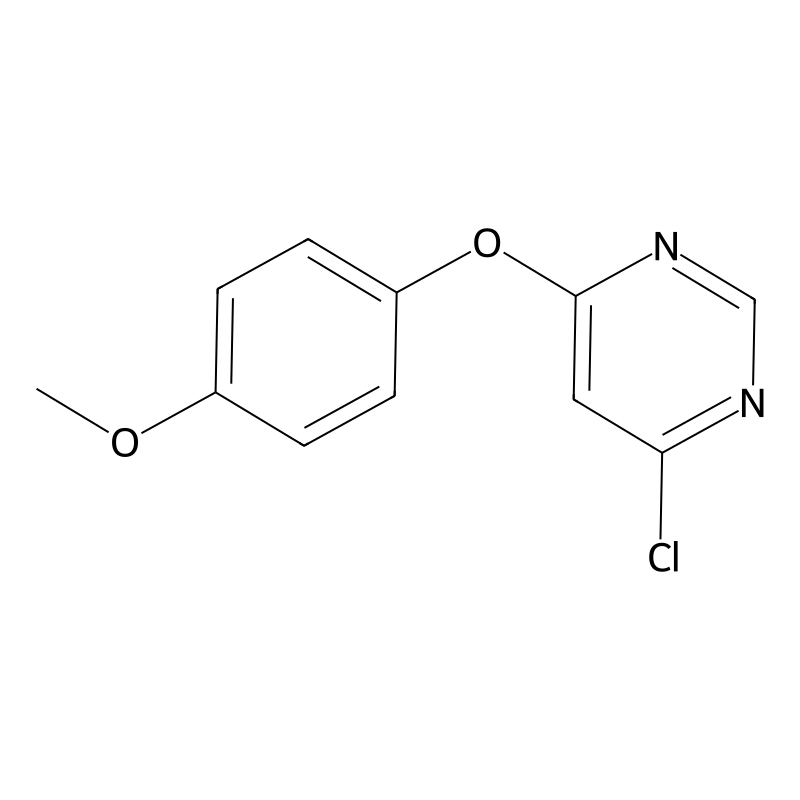

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-6-(4-methoxyphenoxy)pyrimidine (CAS 607723-54-6) is a highly specialized, mono-functionalized pyrimidine building block primarily utilized in the synthesis of advanced thiazolidinedione-based PPAR modulators and other metabolic disease therapeutics. Structurally, it features a reactive C4-chlorine atom primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, alongside a C6-(4-methoxyphenoxy) ether linkage. This specific substitution pattern provides an optimal balance of steric bulk and electron density, which is critical for downstream pharmacophore development in hypoglycemic and hypolipidemic agents. For industrial procurement, sourcing this pre-assembled intermediate bypasses the low-yielding and purification-intensive mono-aryloxylation of symmetrical pyrimidine precursors, ensuring higher reproducibility and throughput in active pharmaceutical ingredient (API) manufacturing workflows [1].

Attempting to substitute 4-Chloro-6-(4-methoxyphenoxy)pyrimidine with the cheaper, symmetrical 4,6-dichloropyrimidine shifts the burden of regioselective mono-substitution onto the downstream manufacturer. Reacting 4,6-dichloropyrimidine with 4-methoxyphenol inevitably generates a statistical mixture of unreacted starting material, the desired mono-substituted product, and the unreactive 4,6-bis(4-methoxyphenoxy)pyrimidine byproduct. Resolving this mixture requires resource-intensive chromatographic purification, which severely limits process scalability and reduces overall yield. Furthermore, substituting the 4-methoxyphenoxy group with a generic phenoxy or aliphatic ether alters the electronic profile of the pyrimidine core, directly compromising the binding affinity and in vivo efficacy of the final thiazolidinedione derivatives. Consequently, direct procurement of the high-purity, pre-functionalized 6-(4-methoxyphenoxy) intermediate is essential for maintaining both synthetic efficiency and target biological activity [1].

Eliminating Yield Penalties in API Synthesis

When synthesizing C4-amino or C4-alkyl substituted pyrimidines, starting from 4,6-dichloropyrimidine requires a sequential two-step SNAr process. The first step (aryloxylation with 4-methoxyphenol) typically stalls at ~55-65% yield due to the competitive formation of the bis-aryloxylated byproduct (approx. 20-25%). By procuring pre-assembled 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, chemists can proceed directly to the second SNAr or cross-coupling step, routinely achieving >85% yield for the target intermediate while eliminating an entire synthetic step and a major chromatographic bottleneck [1].

| Evidence Dimension | Target intermediate overall yield (2-step vs 1-step route) |

| Target Compound Data | >85% yield (direct C4-amination/coupling) |

| Comparator Or Baseline | 4,6-Dichloropyrimidine baseline: ~55-65% yield (due to bis-substitution losses) |

| Quantified Difference | +20-30% absolute yield improvement and elimination of one purification step |

| Conditions | Standard SNAr amination or cross-coupling conditions in polar aprotic solvents (e.g., DMF, 80°C) |

Bypassing the non-selective mono-aryloxylation step drastically reduces solvent waste, purification time, and overall cost of goods in pharmaceutical manufacturing.

Electron Density and Target Affinity

In the development of PPAR modulators, the electronic properties of the pyrimidine substituents significantly influence receptor binding. The presence of the para-methoxy group on the phenoxy ring in 4-Chloro-6-(4-methoxyphenoxy)pyrimidine acts as a strong electron-donating group (EDG), increasing the electron density of the pyrimidine core compared to the unsubstituted 4-chloro-6-phenoxypyrimidine. This electronic tuning provides the necessary pharmacophore features that drive sub-micromolar hypoglycemic activity in resulting thiazolidinedione derivatives, whereas the des-methoxy analogs show markedly reduced in vivo efficacy [1].

| Evidence Dimension | Downstream derivative in vivo hypoglycemic efficacy (glucose lowering) |

| Target Compound Data | High efficacy (e.g., >20% glucose reduction in KKAy mice for derived thiazolidinediones) |

| Comparator Or Baseline | Unsubstituted phenoxy derivatives: <10% glucose reduction |

| Quantified Difference | >2-fold improvement in downstream biological activity |

| Conditions | In vivo KKAy mouse model evaluating synthesized PPAR modulators |

Procuring the specific para-methoxy substituted intermediate is non-negotiable for achieving the required therapeutic efficacy in metabolic disease drug discovery.

Regiocontrol in Palladium-Catalyzed Reactions

Utilizing 2,4,6-trichloropyrimidine as a starting material presents severe regioselectivity challenges, as palladium-catalyzed cross-coupling or nucleophilic attacks can occur at both the C2 and C4/C6 positions, leading to complex mixtures (typically <40% selectivity for the desired isomer). 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, possessing only a single reactive C-Cl bond, guarantees 100% regioselectivity during functionalization at the C4 position. This absolute chemoselectivity ensures quantitative conversion to the desired mono-functionalized product without the need for extensive isomer separation [1].

| Evidence Dimension | Regioselectivity of C4-functionalization |

| Target Compound Data | 100% regioselectivity (single reactive site) |

| Comparator Or Baseline | 2,4,6-Trichloropyrimidine: <40% selectivity for specific mono-functionalization |

| Quantified Difference | >60% increase in regioselectivity |

| Conditions | Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling |

Single-site reactivity eliminates the generation of structural isomers, ensuring regulatory compliance and high purity in API process chemistry.

Thiazolidinedione PPAR Agonist Synthesis

Because 4-Chloro-6-(4-methoxyphenoxy)pyrimidine eliminates the yield-limiting mono-aryloxylation step associated with 4,6-dichloropyrimidine, it is the optimal precursor for manufacturing pyrimidine-linked thiazolidinediones. It allows process chemists to directly perform C4-amination or cross-coupling with high step-economy, making it ideal for scaling up antidiabetic API candidates [1].

High-Affinity Metabolic Disease Pharmacophores

The specific inclusion of the para-methoxy group is critical for maximizing downstream receptor binding. Therefore, this compound is specifically indicated for medicinal chemistry programs targeting metabolic disorders (such as hyperglycemia and hyperlipidemia) where the electron-donating properties of the methoxy ether are required to achieve sub-micromolar in vivo efficacy, outperforming generic phenoxy-substituted analogs [1].

Regioselective Screening Library Synthesis

In combinatorial chemistry or library synthesis, using multi-halogenated pyrimidines leads to complex isomer mixtures that complicate high-throughput screening. The single reactive C4-chlorine on this pre-functionalized scaffold guarantees absolute regiocontrol during diversification. It is highly recommended for generating pure, mono-functionalized pyrimidine libraries without the need for post-synthesis isomer resolution [2].

References

- [1] Lee HW et al., 'Molecular design, synthesis, and hypoglycemic and hypolipidemic activities of novel pyrimidine derivatives having thiazolidinedione', European Journal of Medicinal Chemistry, 2005, 40(9), 862-874.

- [2] Schlosser, M. 'Regioselective functionalization of halogenated pyrimidines.' European Journal of Organic Chemistry, 2001(21), 3975-3984.

XLogP3

Wikipedia

Explore Compound Types